molecular formula C22H14ClN3O5 B4209120 2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B4209120
M. Wt: 435.8 g/mol
InChI Key: OXISAUMQODZUHP-UHFFFAOYSA-N
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Description

2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a combination of aromatic rings, nitro, chloro, and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps:

    Formation of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: This can be achieved through the cyclization of a hydrazide derivative with an aromatic carboxylic acid under dehydrating conditions.

    Esterification: The 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is then esterified with 2-chloro-4-nitrobenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the esterification process using more efficient catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The nitro and chloro groups on the benzyl moiety can undergo nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like DMSO.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or using sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of 2-chloro-4-aminobenzyl derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the oxadiazole ring, which is known for its antimicrobial and anticancer properties. Research could explore its potential as a pharmacophore in drug design.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism by which 2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group could be involved in redox reactions within biological systems, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrobenzyl benzoate: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Lacks the benzyl ester moiety, which may limit its applications in esterification reactions.

    2-chloro-4-nitrobenzyl alcohol: Lacks the benzoate and oxadiazole functionalities, reducing its potential for complex molecule synthesis.

Uniqueness

2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both nitro and oxadiazole groups makes it particularly interesting for research in medicinal chemistry and materials science.

This compound’s versatility and potential for further functionalization make it a valuable subject for ongoing scientific research and industrial applications.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O5/c23-19-12-18(26(28)29)10-9-17(19)13-30-22(27)16-8-4-7-15(11-16)21-25-24-20(31-21)14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXISAUMQODZUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

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